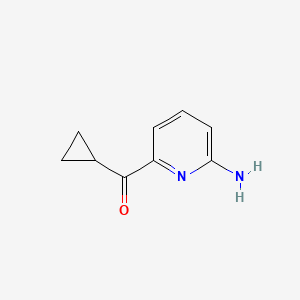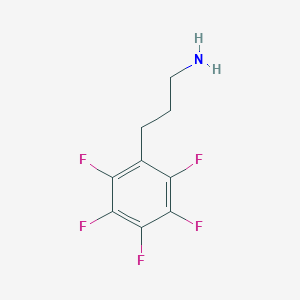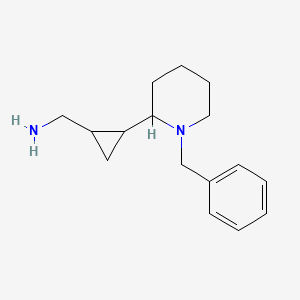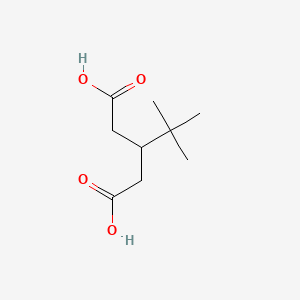
3-tert-butylpentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butylpentanedioic acid is an organic compound with the molecular formula C10H18O4 It is a derivative of pentanedioic acid, where a tert-butyl group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpentanedioic acid typically involves the alkylation of pentanedioic acid derivatives. One common method is the reaction of pentanedioic acid with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-butylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-tert-butylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-tert-butylpentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
3-tert-butylpentanedioic acid can be compared with other similar compounds such as:
Pentanedioic Acid: The parent compound without the tert-butyl group.
3-tert-butylhexanedioic Acid: A similar compound with an additional carbon atom in the chain.
Betulinic Acid: Another compound with a tert-butyl group, but with a different core structure.
Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior.
Propriétés
Numéro CAS |
50635-63-7 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-tert-butylpentanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)6(4-7(10)11)5-8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
Clé InChI |
QMZIONVGEYVZHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
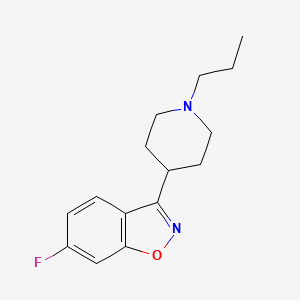
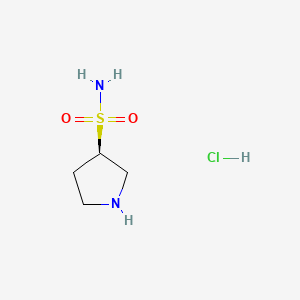
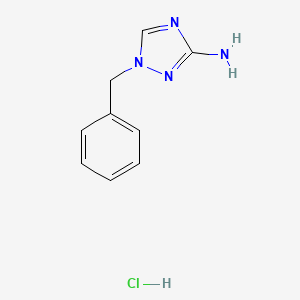

amine](/img/structure/B13583639.png)
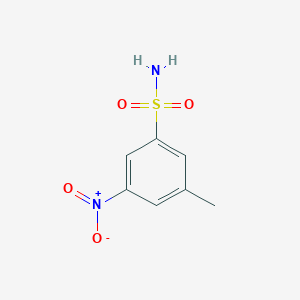
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
